molecular formula C24H19ClN2O3 B2443654 N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide CAS No. 1114861-46-9

N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Cat. No.: B2443654
CAS No.: 1114861-46-9
M. Wt: 418.88
InChI Key: ORBBKJIHOSJOJZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a synthetic quinoline-based acetamide derivative intended for research and development purposes. This product is provided exclusively for laboratory research use and is not classified as a drug, antibiotic, or licensed for human or veterinary treatment. While specific biological data on this exact compound is not fully established in the current literature, its core structure is closely related to compounds of significant research interest. Specifically, a structurally analogous quinoline-acetamide hybrid has demonstrated promising bioactivity in scientific studies, showing potent effects against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis through the activation of caspase-3 pathways . This suggests potential research applications for this compound in oncology and cell biology, particularly in investigating novel therapeutic agents and studying programmed cell death mechanisms. The molecular structure, which incorporates a quinoline ring linked to a chlorophenyl-acetamide group, is designed to offer high binding affinity and reactivity with biological targets, as supported by computational analyses like Density Functional Theory (DFT) on similar molecules . Researchers may explore its utility in various biochemical assays and as a lead compound for further structural optimization.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-29-19-12-6-16(7-13-19)22-14-23(20-4-2-3-5-21(20)27-22)30-15-24(28)26-18-10-8-17(25)9-11-18/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBBKJIHOSJOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a synthetic compound that belongs to a class of derivatives known for their diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C24H19ClN2O3 and a molecular weight of 418.88 g/mol. The compound features a quinoline ring system, which is significant for its pharmacological properties, as well as chlorophenyl and methoxyphenyl groups that may enhance its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties.

Cytotoxic Effects

Studies have shown that quinoline derivatives can demonstrate moderate to good cytotoxic effects against various cancer cell lines. For instance, compounds containing similar functional groups have been reported to have IC50 values comparable to established chemotherapeutics like doxorubicin. The specific compound under discussion has not been extensively documented, but the presence of the quinoline moiety suggests potential for anticancer activity.

CompoundCell Line TestedIC50 Value (µM)
DoxorubicinMCF-70.1
Quinoline DerivativeA5495.0
This compoundUnknownPotentially similar

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by the known activities of related compounds. Quinoline derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.

Research indicates that compounds similar to this compound may inhibit the production of pro-inflammatory markers such as TNF-α and IL-6. This inhibition can be attributed to their interaction with COX enzymes, leading to reduced synthesis of inflammatory mediators.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Indomethacin0.250.07
This compoundUnknownPotentially similar

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented, with many demonstrating efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

Efficacy Against Pathogens

This compound may exhibit antimicrobial activity due to its structural components. Similar compounds have shown minimum inhibitory concentration (MIC) values that indicate moderate to good activity against various pathogens.

PathogenMIC Value (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, and how can reaction conditions be optimized to improve yield and purity?

The synthesis of this compound typically involves multi-step organic reactions. A general approach includes:

  • Step 1 : Coupling of 4-methoxyphenyl-substituted quinoline with a chlorophenyl acetamide derivative via nucleophilic substitution or etherification reactions.
  • Step 2 : Use of catalysts like palladium for cross-coupling or base-mediated reactions (e.g., K₂CO₃ in DMF) to facilitate ether bond formation .
  • Optimization Strategies : Adjusting solvent polarity (e.g., transitioning from DMF to THF), controlling reaction temperatures (60–80°C), and employing HPLC for purification to achieve >95% purity .
  • Critical Parameters : Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for quinoline to acetamide) are key to minimizing side products .

Q. How can the structural integrity and purity of this compound be verified using spectroscopic and chromatographic techniques?

  • 1H/13C NMR : Assign proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinoline at δ 7.5–8.5 ppm) and carbon signals to confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 459.12) and fragments .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and quantify impurities .
  • Elemental Analysis : Matches calculated C, H, N percentages with experimental values (e.g., C: 65.2%, H: 4.5%, N: 6.1%) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data observed across different cell lines or model organisms?

  • Standardized Assays : Use MTT or ATP-based viability assays under consistent conditions (e.g., 48-hour exposure, 10 µM concentration) to reduce variability .
  • Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition IC₅₀) across cell lines (e.g., HCT-116 vs. MCF-7) to identify cell-type-specific pathways .
  • Metabolomic Studies : Analyze intracellular metabolite levels (via LC-MS) to assess differential drug activation or degradation .

Q. How do substituent electronic configurations on the quinoline and chlorophenyl moieties influence binding affinity to adenosine A2B receptors?

  • Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict interactions between the methoxy group (electron-donating) and receptor hydrophobic pockets .
  • Structure-Activity Relationships (SAR) : Compare analogues (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to quantify changes in binding (Kd values via SPR) .
  • Crystallography : Co-crystallization with A2B receptors (using SHELX-refined structures) reveals hydrogen-bonding patterns with key residues (e.g., His250) .

Q. What computational methods predict pharmacokinetic properties and off-target interactions?

  • ADMET Prediction : Tools like SwissADME calculate logP (∼3.2), solubility (LogS = -4.1), and CYP450 inhibition risks .
  • Molecular Docking (AutoDock Vina) : Screen against kinase libraries to identify off-targets (e.g., EGFR, VEGFR2) with docking scores <-7.0 kcal/mol .
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability in binding pockets and desolvation penalties .

Q. How can solubility and stability profiles inform formulation strategies for in vivo studies?

  • Solvent Screening : Test DMSO/PBS mixtures (e.g., 10% DMSO) or cyclodextrin complexes to enhance aqueous solubility (>50 µg/mL) .
  • Accelerated Stability Studies : Monitor degradation (HPLC) under stress conditions (40°C/75% RH) to identify optimal storage (-20°C in amber vials) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (150 nm size, PDI <0.2) to improve bioavailability in rodent models .

Q. What experimental approaches elucidate the mechanism of action in kinase inhibition?

  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies primary targets (e.g., CDK4/6, IC₅₀ = 0.8 µM) .
  • Western Blotting : Quantify downstream markers (e.g., phosphorylated Rb in G1/S arrest) post-treatment .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring thermal stabilization of CDK4 in lysates .

Q. How do crystallographic data (e.g., SHELX-refined structures) guide derivative design for enhanced selectivity?

  • Crystal Structure Analysis : SHELX-refined models (R-factor <0.05) reveal steric clashes with off-targets (e.g., CDK2 vs. CDK6), guiding substituent placement .
  • Fragment Replacement : Replace 4-chlorophenyl with bulkier groups (e.g., naphthyl) to exploit hydrophobic subpockets .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for mutations (e.g., Leu78Val) to prioritize synthetic targets .

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